molecular formula C7H16O2 B095019 2,2-Diethoxypropane CAS No. 126-84-1

2,2-Diethoxypropane

Cat. No. B095019
CAS RN: 126-84-1
M. Wt: 132.2 g/mol
InChI Key: FGQLGYBGTRHODR-UHFFFAOYSA-N
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Description

2,2-Diethoxypropane is a chemical compound that has been studied for its potential applications in synthetic organic chemistry. It serves as a precursor to various chemical reactions and can be used to produce other compounds of interest.

Synthesis Analysis

The synthesis of 2,2-diethoxypropane involves the reaction of acetone with triethyl orthoformate in the presence of ammonia chloride as a catalyst. This process is relatively straightforward and yields 2,2-diethoxypropane, which can then be pyrolytically decomposed to produce 2-ethoxypropene in a liquid medium of benzyl silicon oil, with an overall yield of 64.8% .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 2,2-diethoxypropane, they do provide insights into related compounds. For example, the crystal and molecular structures of the cis- and trans-isomers of 2,5-diethoxy-2,5-bis(hydroxymethyl)-[1,4]-dioxane have been determined by X-ray analysis, which could offer some indirect information about the steric and electronic effects in molecules with similar substituents .

Chemical Reactions Analysis

2,2-Diethoxypropane undergoes a gas-phase thermal elimination reaction to give ethanol, acetone, and ethylene. This reaction is homogeneous, unimolecular, and follows a first-order rate law. The elimination proceeds through a concerted nonsynchronous four-membered cyclic transition state mechanism, with the rate-determining step being the elongation of the C-O bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-diethoxypropane are not explicitly detailed in the provided papers. However, the kinetics and mechanisms of its unimolecular elimination have been studied, providing some insight into its reactivity and stability under certain conditions. The rate coefficients for its decomposition have been determined experimentally and supported by theoretical calculations using DFT methods .

Scientific Research Applications

  • Gas-Phase Thermal Elimination Studies : The elimination of DEP in the gas phase results in ethanol, acetone, and ethylene. This reaction follows a first-order rate law and involves a concerted cyclic transition state mechanism (Felix Rosas et al., 2012).

  • Hydroxamic Acid Protecting Groups : DEP is used in the synthesis of 5,5-Dimethyl-1,4,2-dioxazoles, which act as aprotic hydroxamic acid protecting groups. These are stable under various conditions and can be reverted to hydroxamic acid (Michel Couturier et al., 2002).

  • Direct Synthesis of Diethyl Carbonate : DEP acts as a dehydrating agent in the synthesis of diethyl carbonate from CO2 and ethanol. The process uses a combination catalyst of CeO2 and H-FAU zeolite (T. Chang et al., 2020).

  • Tunneling Effect in Decomposition : The decomposition of DEP shows a significant tunneling effect at low temperatures, as indicated by experimental and theoretical studies (Hui Jiang et al., 2005).

  • Dehydration of Plant Material for Microscopy : DEP is used for rapid chemical dehydration of plant tissue during sample preparation for light and electron microscopy, maintaining excellent preservation and ultrastructural morphology (Chin-Ho Lin et al., 1977).

  • Solvent and Tunneling Effects in Decomposition : Studies on the decomposition of DEP in the condensed phase indicate the importance of considering solvent and tunneling effects (Hui Jiang et al., 2006).

  • Gas Phase Reactivity with OH Radicals : Research on the reactivity of DEP with hydroxyl radicals in the gas phase provides insights into reaction mechanisms and the prediction of reaction rates for aliphatic polyethers (Philippe Dagaut et al., 1989).

Safety And Hazards

2,2-Diethoxypropane is highly flammable and can cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to use personal protective equipment when handling it .

properties

IUPAC Name

2,2-diethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-5-8-7(3,4)9-6-2/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQLGYBGTRHODR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059568
Record name Propane, 2,2-diethoxy-
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Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,2-Diethoxypropane

CAS RN

126-84-1
Record name 2,2-Diethoxypropane
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Record name 2,2-Diethoxypropane
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Record name 2,2-DIETHOXYPROPANE
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Record name Propane, 2,2-diethoxy-
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Record name Propane, 2,2-diethoxy-
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Record name 2,2-diethoxypropane
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Record name 2,2-DIETHOXYPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
308
Citations
JH Stern, FH Dorer - The Journal of Physical Chemistry, 1962 - ACS Publications
The heat of formation of the new group combination [C—(0) 2 (C) 2]—2 [C—(0)(H) 3](g)(7.15 db 0.75 kcal.) was calcu-lated independently from the heats of formation and vaporization of …
Number of citations: 16 pubs.acs.org
T Chang, M Yabushita, Y Nakagawa… - Catalysis Science & …, 2023 - pubs.rsc.org
Direct and non-reductive conversion of CO2 and ethanol to form diethyl carbonate (DEC) is limited by its severe equilibrium and typically necessitates a dehydrant to shift the …
Number of citations: 2 pubs.rsc.org
F Rosas, A Maldonado, J Lezama… - The Journal of …, 2012 - ACS Publications
The gas-phase thermal elimination of 2,2-diethoxypropane was found to give ethanol, acetone, and ethylene, while 1,1-diethoxycyclohexane yielded 1-ethoxycyclohexene and ethanol. …
Number of citations: 2 pubs.acs.org
T Chang, M Tamura, Y Nakagawa, N Fukaya… - Green …, 2020 - pubs.rsc.org
The combination catalyst of CeO2 and H-FAU zeolite was effective for the direct synthesis of diethyl carbonate from CO2 and ethanol with 2,2-diethoxypropane as a dehydrating regent, …
Number of citations: 27 pubs.rsc.org
CH Lin, RH Falk, CR Stocking - American Journal of Botany, 1977 - Wiley Online Library
A rapid and simple procedure was used for chemical dehydration of plant tissue during sample preparation for light and electron microscopy. Chemically fixed tissues were washed with …
Number of citations: 77 bsapubs.onlinelibrary.wiley.com
H Jiang, H Li, T Wu, S Han - Chemical physics letters, 2005 - Elsevier
The experimental results show that the decompositions of 2,2-dimethoxypropane (DMP) and 2,2-diethoxypropane (DEP) have nearly identical rate ratio of 2-methoxypropene (MPP) …
Number of citations: 4 www.sciencedirect.com
P Dagaut, R Liu, TJ Wallington… - International journal of …, 1989 - Wiley Online Library
Using the flash photolysis resonance fluorescence technique, absolute rate constants were determined for the gas phase reactions of hydroxyl radicals with a series of aliphatic …
Number of citations: 21 onlinelibrary.wiley.com
JF Polienko, T Schanding, MA Voinov… - Synthetic …, 2006 - Taylor & Francis
A simple, efficient, mild, and reproducible method for the synthesis of 1‐hydroxy‐2,2,5,5‐tetramethyl‐3‐imidazoline 3‐oxide is described. The method is based on the condensation of 2‐…
Number of citations: 11 www.tandfonline.com
M Couturier, JL Tucker, C Proulx… - The Journal of …, 2002 - ACS Publications
5,5-Dimethyl-1,4,2-dioxazoles are readily installed by transketalization of 2,2-diethoxypropane, where both the NH and OH moieties are protected in a nonprotic form. The dioxazoles …
Number of citations: 24 pubs.acs.org
SJ Angyal, RM Hoskinson - Journal of the Chemical Society (Resumed …, 1962 - pubs.rsc.org
2, 2-Diethoxypropane, in the presence of toluene-p-sulphonic acid, converts inositols into isopropylidene derivatives. All pairs of 1,% cis-hydroxyl groups react (except for the third pair …
Number of citations: 13 pubs.rsc.org

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